molecular formula C9H7NS B1198823 2-(2-Thienyl)pyridine CAS No. 3319-99-1

2-(2-Thienyl)pyridine

Cat. No. B1198823
CAS RN: 3319-99-1
M. Wt: 161.23 g/mol
InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives, closely related to 2-(2-Thienyl)pyridine, involves a two-step process with an overall yield of 65%, starting from the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis. This method allows for further electrophilic and nucleophilic substitutions to introduce various functional groups into the molecule (Klemm & Louris, 1984).

Molecular Structure Analysis

The molecular geometry and vibrational spectra of 2-(2′-thienyl)pyridine have been extensively studied. Calculations using ab initio Hartree–Fock and density functional theory (DFT/B3LYP) methods, alongside experimental FT–IR and micro-Raman spectra, have provided detailed insights into the compound's ground state structure and stability (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties

2-(2-Thienyl)pyridine undergoes various chemical reactions, including electrophilic substitution and lithiation, enabling the synthesis of a wide range of derivatives. These reactions facilitate the introduction of halogen, formyl, acetyl, and hydroxymethyl groups, among others, expanding its utility in organic synthesis and material science applications (Klemm & Louris, 1984).

Physical Properties Analysis

The physical properties, including the optical and electronic characteristics of derivatives of 2-(2-Thienyl)pyridine, have been investigated. Studies on 2,4,6-tris(5-aryl-2-thienyl)pyridines reveal the impact of substituents on UV-vis absorption, fluorescence wavelengths, and the potential for applications in optical sensing and electronics (Muraoka, Obara, & Ogawa, 2019).

Chemical Properties Analysis

Research into the chemical properties of 2-(2-Thienyl)pyridine and its derivatives focuses on their reactivity and potential for further functionalization. The regioselective bromination of thieno[2,3-b]pyridine, for instance, highlights the strategic introduction of functional groups for subsequent cross-coupling reactions, underlining its versatility as a precursor for more complex molecular architectures (Lucas, Moore, Donald, & Hawkins, 2015).

Scientific Research Applications

1. Synthesis of Cycloiridated Derivatives

  • Summary of Application : 2-(2-Thienyl)pyridine is used in the synthesis of cycloiridated derivatives .

2. Anti-inflammatory Activities of Pyrimidines

  • Summary of Application : Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory activities . While the source does not specifically mention 2-(2-Thienyl)pyridine, it is possible that it could be used in the synthesis of certain pyrimidines.
  • Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety And Hazards

2-(2-Thienyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2-(2-Thienyl)pyridine research involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKTAFPRRIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186842
Record name 2-(2-Thienyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Thienyl)pyridine

CAS RN

3319-99-1
Record name 2-(2-Thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)pyridine
Source ChemIDplus
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-thienyl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of thiophene (4.7 mL, 59.4 mmole) at 0° C. was added 2.5M n-butyllithium (24 mL, 59.4 mmole) dropwise via syringe. The solution was stirred 3 h and was transferred via cannula into a stirred solution of zinc chloride (8.6 g, 63.4 mmole) in 60 mL THF at room temperature. This solution was stirred for 1 h and was transferred via cannula into a stirred solution of 2-bromopyridine (3.8 mL, 39.6 mmole) and tetrakis-triphenylphosphine palladium (0.22 g, 0.2 mmole) in 100 mL of THF. The solution was stirred overnight at room temperature and was then quenched with saturate ammonium chloride solution (100 mL) and extracted with ether (3×100 mL). The ether extracts were washed with brine (1×100 mL), dried over MgSO4, filtered and concentrated to yield 8.4 g of crude residue. The material was chromatographed (silica gel, 10% ether/hexanes) to yield 5.0 g (78%) of a pale yellow solid.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
0.22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
8.6 g
Type
catalyst
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
692
Citations
EC Constable, LR Sousa - Journal of organometallic chemistry, 1992 - Elsevier
The reaction of 2-(2′-thienyl)pyridine (Hthpy) with palladium acetate results in a clean conversion to the μ-acetato-bridged dimeric cyclometallated complex [(thpy)Pd(μ-OAc)Pd(thpy)] …
Number of citations: 55 www.sciencedirect.com
KP Balashev, MV Puzyk, VS Kotlyar… - Coordination chemistry …, 1997 - Elsevier
The spectroscopic and electrochemical properties of two series of some [Pt(ĈN)XY] z complexes are studied where (ĈN) is cyclometalated 2-phenyl-pyridinate, Ppy − , and 2-(2-thienyl)…
Number of citations: 154 www.sciencedirect.com
H Gökce, S Bahçeli - Journal of Molecular Structure, 2011 - Elsevier
Molecular geometry and vibrational wavenumbers of 2-(2′-thienyl)pyridine, (C 9 H 17 NS), (with synonym, 2-(2′-pyridyl)thiophene and 2-thiophen–2-ylpyridine) in the ground state …
Number of citations: 23 www.sciencedirect.com
D Sandrini, M Maestri, V Balzani… - Journal of the …, 1987 - ACS Publications
The photochemicaland luminescence behavior of the orthometalated Pt (thpy) 2 complex, where thpy" is the ortho-C-deprotonated form of 2-(2-thienyl) pyridine, has been studied under …
Number of citations: 125 pubs.acs.org
M Nonoyama, S Kajita - Transition Metal Chemistry, 1981 - Springer
Cyclometallation of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III) and ruthenium(II) Page 1 Transition Met. Chem. 6, 163-165 (1981) Cyclometallation of …
Number of citations: 18 link.springer.com
R Ghosh, SH Simonsen - Acta Crystallographica Section C: Crystal …, 1993 - scripts.iucr.org
The molecular geometry of the thiophene and pyridine rings is very similar to other derivatives. Both tings are planar and almost in the same plane. The slight twist be-tween the two …
Number of citations: 27 scripts.iucr.org
L Rubio‐Pérez, M Iglesias, R Castarlenas… - …, 2014 - Wiley Online Library
[Rh(μ‐Cl)(H) 2 (IPr)] 2 (IPr=1,3‐bis‐(2,6‐diisopropylphenyl)imidazol‐2‐ylidene) catalyzes the selective functionalization of 2‐(2‐thienyl)pyridine efficiently with a range of alkenes and …
C Amari, S Ianelli, C Pelizzi, G Pelizzi, G Predieri - Inorganica chimica acta, 1993 - Elsevier
2-(2′-Thienyl)pyridine (pyth) and its acetylated derivative (apyth) (III) react with copper chloride to give compounds of formulae [Cu(pyth) 2 Cl 2 ] (I) and [Cu(apyth) 2 Cl 2 ] (II). The …
Number of citations: 18 www.sciencedirect.com
JS Field, RJ Haines, EI Lakoba… - Journal of the Chemical …, 2001 - pubs.rsc.org
We report the synthesis and characterisation of eight molecules that have in common a diphenylphosphino group bonded to an α-carbon atom of a thienyl or pyridyl ring: 5,5′-bis(…
Number of citations: 25 pubs.rsc.org
A von Zelewsky, AP Suckling… - Inorganic …, 1993 - ACS Publications
63.90 (1), 0= 76.71 (1), y= 86.42 (1), and Z= 4. Final R= 0.030 and Rv= 0.048 for 7758 observed reflections. Crystals of Pt (2'-thpy) 2 (l-naphthyl) Br (12) are also triclinic, space group PI, …
Number of citations: 75 pubs.acs.org

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